molecular formula C9H11NO3S B2651366 2-Cyclopropoxybenzenesulfonamide CAS No. 1243451-33-3

2-Cyclopropoxybenzenesulfonamide

Cat. No. B2651366
CAS RN: 1243451-33-3
M. Wt: 213.25
InChI Key: FAAFPHPEBJIHFE-UHFFFAOYSA-N
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Description

Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical . They inhibit the growth and multiplication of bacteria by preventing the production of folic acid, which is essential for bacterial growth .


Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia or an amine . Specific methods can vary based on the desired sulfonamide derivative .


Molecular Structure Analysis

Sulfonamides have a general structure of R-SO2-NHR’, where R and R’ can be various chemical groups . The nature of these groups can significantly influence the properties and activity of the sulfonamide .


Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including hydrolysis, acetylation, and conjugation, which can affect their antibacterial activity and pharmacokinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can vary widely depending on their specific structure . These properties can include solubility, melting point, and reactivity .

Scientific Research Applications

COX-2 Inhibitory Activity

One of the primary applications of sulfonamide derivatives, including those related to 2-Cyclopropoxybenzenesulfonamide, is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For example, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have shown promising results in inhibiting COX-2 activity, which is crucial for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Antimycobacterial Agents

Another significant application is in the development of antimycobacterial agents. Derivatives such as 2,4-dinitrophenylsulfonamides have been reported to release sulfur dioxide (SO₂) in a cysteine-activated manner, displaying high potency against Mycobacterium tuberculosis, suggesting a novel approach for tuberculosis treatment (Malwal et al., 2012).

Catalysis and Oxidation Reactions

Sulfonamide-substituted compounds have also been explored for their potential in catalysis and organic reactions. For instance, sulfonamide-substituted iron phthalocyanines have shown remarkable stability and efficiency in the oxidation of olefins, indicating their usefulness as catalysts in organic synthesis (Işci et al., 2014).

Carbonic Anhydrase Inhibition

In the field of enzyme inhibition, specifically targeting carbonic anhydrases (CAs), novel benzene- and tetrafluorobenzenesulfonamide derivatives have been synthesized and evaluated. These compounds have shown medium to high potency in inhibiting various CA isoforms, which is relevant for the development of therapeutics for conditions like glaucoma, epilepsy, and cancer (Pala et al., 2014).

Synthetic Methodologies

Furthermore, the synthesis and application of sulfonamide-containing compounds have been instrumental in advancing synthetic methodologies. The development of adjustable click reagents and the exploration of their reactivity and applications in click chemistry highlight the versatility of these compounds in organic synthesis (Kaneda et al., 2017).

Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is necessary for their growth and reproduction .

Safety and Hazards

Sulfonamides can cause a range of side effects, including allergic reactions, skin rashes, and gastrointestinal disturbances . Some sulfonamides have also been associated with more serious adverse effects, such as Stevens-Johnson syndrome and toxic epidermal necrolysis .

Future Directions

Research into sulfonamides continues to be an active area of study. Current research focuses on developing new sulfonamide derivatives with improved efficacy and safety profiles, understanding the mechanisms of resistance to sulfonamides, and exploring new therapeutic applications for these drugs .

properties

IUPAC Name

2-cyclopropyloxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAFPHPEBJIHFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1243451-33-3
Record name 2-cyclopropoxybenzene-1-sulfonamide
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